Ec2la

Description

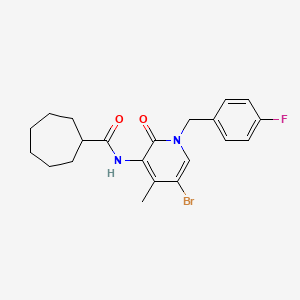

Structure

3D Structure

Properties

IUPAC Name |

N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrFN2O2/c1-14-18(22)13-25(12-15-8-10-17(23)11-9-15)21(27)19(14)24-20(26)16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGDYZCDUPSTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Ec2la: A Technical Guide for Researchers

An In-depth Examination of the First Synthetic Positive Allosteric Modulator of the Cannabinoid Receptor 2

Abstract

Ec2la is a pioneering synthetic small molecule identified as the first positive allosteric modulator (PAM) of the Cannabinoid Receptor 2 (CB2). This guide provides a detailed overview of its mechanism of action, drawing from key in vitro and in vivo studies. Ec2la operates by binding to an allosteric site on the CB2 receptor, distinct from the orthosteric site recognized by endogenous and synthetic agonists. This interaction potentiates the binding and functional activity of orthosteric agonists, leading to enhanced downstream signaling. Notably, Ec2la has demonstrated efficacy in preclinical models of neuropathic pain, highlighting its therapeutic potential. This document collates quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to Ec2la and Allosteric Modulation

Traditional orthosteric ligands, which directly compete with endogenous ligands for the primary binding site on a receptor, often face challenges related to receptor subtype selectivity and on-target side effects. Allosteric modulators represent a sophisticated alternative, binding to a topographically distinct site on the receptor. This binding event induces a conformational change that can modulate the affinity and/or efficacy of the orthosteric ligand.

Ec2la is the first-in-class synthetic PAM specifically targeting the CB2 receptor.[1] The CB2 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in immune cells and is a key component of the endocannabinoid system. Its activation is associated with anti-inflammatory and analgesic effects, making it an attractive therapeutic target. As a PAM, Ec2la does not activate the CB2 receptor on its own but enhances the effects of endogenous agonists like 2-arachidonoylglycerol (2-AG) or synthetic agonists such as CP 55,940.[2] This mechanism offers the potential for a more nuanced and localized therapeutic effect, as Ec2la's action is contingent on the presence of an orthosteric agonist.

Molecular Mechanism of Action

The primary mechanism of Ec2la involves binding to an allosteric pocket on the CB2 receptor, which in turn enhances the signal transduction initiated by an orthosteric agonist. This modulation is evident in several key cellular and biochemical processes.

Potentiation of G Protein Activation

The CB2 receptor signals through the Gi/o family of G proteins. Agonist binding to the orthosteric site promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to G protein activation and downstream signaling. Ec2la has been shown to significantly enhance agonist-stimulated [³⁵S]GTPγS binding to membranes expressing CB2 receptors.[1][2][3] [³⁵S]GTPγS is a non-hydrolyzable analog of GTP, and its binding is a direct measure of G protein activation. In the absence of an orthosteric agonist, Ec2la has no effect on [³⁵S]GTPγS binding, confirming its identity as a true allosteric modulator rather than an agonist.[2]

Modulation of Downstream Signaling Pathways

Activation of the Gi/o-coupled CB2 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Studies have shown that while Ec2la alone does not alter cAMP levels, it potentiates the ability of CB2 agonists to inhibit forskolin-stimulated cAMP accumulation.[4][5][6]

Interestingly, the modulatory effect of Ec2la can be "probe-dependent," meaning its effect can vary depending on the specific orthosteric agonist it is paired with. For instance, while it acts as a PAM for agonists like CP 55,940 and 2-AG, some studies have shown it can behave as a negative allosteric modulator (NAM) in the presence of the agonist JWH133 in certain signaling assays, such as those measuring p-ERK 1/2 signaling.[7] This highlights the complexity of allosteric interactions and the importance of characterizing modulator effects with multiple orthosteric partners.

The signaling cascade initiated by CB2 receptor activation is visualized below.

Quantitative Analysis of Ec2la Activity

The positive allosteric modulatory effects of Ec2la on the CB2 receptor have been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Effect of Ec2la on Agonist-Stimulated [³⁵S]GTPγS Binding

| Orthosteric Agonist | Ec2la Concentration | Effect on Agonist Potency (EC₅₀) | Effect on Agonist Efficacy (Eₘₐₓ) | Reference |

|---|---|---|---|---|

| CP 55,940 | 1 µM | Significant Increase | Significant Increase | [2] |

| 2-Arachidonylglycerol (2-AG) | 1 µM | Significant Increase | Significant Increase |[2] |

Note: Specific fold-change values for EC₅₀ and Eₘₐₓ are detailed in the primary literature.

Table 2: Probe-Dependent Allosteric Effects of Ec2la in cAMP Assays

| Orthosteric Agonist | Ec2la Concentration | Observed Allosteric Effect | Reference |

|---|---|---|---|

| JWH133 | 10 µM | Negative (NAM) | [7] |

| CP 55,940 | 10 µM | Negative (NAM) | [7] |

| 2-Arachidonylglycerol (2-AG) | 10 µM | Negative (NAM) | [7] |

| HU308 | 10 µM | Positive (PAM) |[7] |

Note: The negative allosteric effects observed in this specific study highlight the phenomenon of probe-dependent modulation and functional selectivity.

In Vivo Efficacy: Neuropathic Pain Model

The therapeutic potential of Ec2la has been demonstrated in a preclinical model of neuropathic pain. Administration of Ec2la exhibited significant antinociceptive effects, reducing pain behaviors in animals with nerve injury.[1][2] This in vivo activity provides strong evidence that modulating the CB2 receptor with a PAM can be an effective strategy for pain relief, potentially avoiding the central nervous system side effects associated with direct CB1 receptor agonists.

Table 3: In Vivo Antinociceptive Effects of Ec2la

| Animal Model | Pain Type | Administration Route | Effective Dose Range | Observed Effect | Reference |

|---|

| Mouse | Neuropathic Pain | Not specified | Not specified | Antinociceptive activity |[1][2] |

Note: For specific dosing, administration routes, and quantitative pain score reductions, refer to the primary publication by Gado et al. (2019).

Detailed Experimental Protocols

The following sections provide generalized methodologies for the key experiments used to characterize the mechanism of action of Ec2la.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation.

Objective: To determine the effect of Ec2la on agonist-induced G protein activation at the CB2 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human CB2 receptor.

-

[³⁵S]GTPγS (radioligand).

-

Assay Buffer: Tris-HCl, MgCl₂, EDTA, NaCl.

-

GDP (to set basal binding).

-

Orthosteric agonist (e.g., CP 55,940).

-

Ec2la.

-

Scintillation counter and filter plates.

Protocol Workflow:

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream consequence of Gi/o protein activation.

Objective: To assess the effect of Ec2la on the ability of a CB2 agonist to inhibit cAMP production.

Materials:

-

Whole cells expressing the human CB2 receptor (e.g., CHO-K1 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Orthosteric agonist.

-

Ec2la.

-

cAMP detection kit (e.g., HTRF, ELISA, or GloSensor-based).

Protocol Workflow:

Conclusion and Future Directions

Ec2la represents a landmark discovery in cannabinoid pharmacology as the first synthetic positive allosteric modulator of the CB2 receptor. Its mechanism of action, centered on potentiating the effects of orthosteric agonists, has been well-characterized through a suite of in vitro functional assays. The compound's ability to enhance G protein activation and modulate downstream signaling pathways without direct receptor activation underscores the therapeutic promise of allosteric modulation. Furthermore, its demonstrated antinociceptive effects in vivo position CB2 PAMs as a potential new class of therapeutics for neuropathic pain and other inflammatory conditions.

Future research should focus on elucidating the precise binding site of Ec2la on the CB2 receptor through structural biology studies. A deeper understanding of the structural basis for its probe-dependent effects will be critical for designing next-generation CB2 allosteric modulators with optimized and potentially biased signaling profiles. Such efforts could lead to the development of novel drugs that offer enhanced therapeutic efficacy and an improved safety profile compared to traditional orthosteric ligands.

References

- 1. Identification of the First Synthetic Allosteric Modulator of the CB2 Receptors and Evidence of Its Efficacy for Neuropathic Pain Relief - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ec2la | CB2 Receptors | Tocris Bioscience [tocris.com]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis and biological evaluation of novel orthosteric-allosteric ligands of the cannabinoid receptor type 2 (CB2R) [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biological Activity of New CB2 Receptor Ligands: from Orthosteric and Allosteric Modulators to Dualsteric/Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unraveling the Complex Pharmacology of Ec2la: A Technical Guide to its Allosteric Modulation of the CB2 Receptor

For Immediate Release

PISA, Italy – October 29, 2025 – In the intricate world of G protein-coupled receptor (GPCR) pharmacology, the cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a myriad of pathologies, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases. A key challenge in harnessing its therapeutic potential lies in developing selective modulators that can fine-tune receptor activity. This technical guide delves into the nuanced pharmacology of Ec2la, a synthetic small molecule identified as a positive allosteric modulator (PAM) of the CB2 receptor, providing an in-depth resource for researchers, scientists, and drug development professionals.

Initially lauded for its potential to enhance the effects of endogenous and exogenous agonists, subsequent research has revealed a more complex and fascinating profile for Ec2la. Its modulatory effects are highly dependent on the specific agonist it is paired with and the signaling pathway being measured, exhibiting characteristics of both positive and negative allosterism, and even allosteric agonism/inverse agonism in certain contexts. This guide will synthesize the current understanding of Ec2la's interaction with the CB2 receptor, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Concepts in Allosteric Modulation of the CB2 Receptor

The CB2 receptor, a member of the class A family of GPCRs, is primarily coupled to Gi/o proteins. Upon activation by an orthosteric agonist (which binds to the same site as the endogenous ligand, 2-arachidonoylglycerol or 2-AG), the receptor undergoes a conformational change. This leads to the exchange of GDP for GTP on the Gαi subunit, its dissociation from the Gβγ dimer, and the subsequent inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Allosteric modulators bind to a topographically distinct site on the receptor, inducing a different conformational change that can alter the binding affinity and/or efficacy of the orthosteric agonist. Positive allosteric modulators (PAMs) enhance the agonist's effects, while negative allosteric modulators (NAMs) diminish them. This offers a sophisticated approach to drug action, potentially leading to greater selectivity and a reduced side-effect profile compared to direct agonists or antagonists.

The Dual Personality of Ec2la: A Probe-Dependent Modulator

Ec2la was first recognized as a CB2 receptor PAM due to its ability to enhance the binding of the synthetic agonist CP 55,940 and the endocannabinoid 2-AG in [35S]GTPγS binding assays.[1][2] This assay measures the initial step of G protein activation. In these studies, Ec2la itself did not stimulate [35S]GTPγS binding in the absence of an agonist, a hallmark of a true allosteric modulator.[1][2]

However, the pharmacological portrait of Ec2la becomes more intricate when examining its effects on downstream signaling pathways. In cAMP accumulation assays, particularly in the presence of the CB2-selective agonist JWH133, Ec2la has been shown to act as a NAM, inhibiting the agonist-induced decrease in cAMP levels.[1] This suggests that Ec2la can differentially modulate distinct signaling arms of the CB2 receptor.

Furthermore, in p-ERK1/2 signaling assays, Ec2la has also demonstrated negative allosteric effects when co-administered with JWH133.[1] This "probe-dependency," where the allosteric effect is contingent on the specific orthosteric agonist used, highlights the complexity of GPCR signaling and the challenges in characterizing allosteric modulators.[1]

Quantitative Analysis of Ec2la's Modulatory Effects

The following tables summarize the quantitative data from key in vitro assays used to characterize the allosteric properties of Ec2la at the CB2 receptor.

Table 1: Effect of Ec2la on Agonist-Stimulated [35S]GTPγS Binding

| Orthosteric Agonist | Ec2la Concentration | Effect on Agonist Potency (EC50) | Effect on Agonist Efficacy (Emax) | Reference |

| CP 55,940 | Not specified | Enhanced | Enhanced | [1][2] |

| 2-Arachidonylglycerol (2-AG) | Not specified | Enhanced | Enhanced | [1][2] |

Table 2: Effect of Ec2la on JWH133-Mediated cAMP Signaling

| Ec2la Concentration (μM) | Effect on JWH133 Potency (pIC50/pEC50) | Effect on JWH133 Efficacy (Emax) | Allosteric Modality | Reference |

| 0.1 | Shift in EC50 | Decrease | Negative Allosteric Modulator (NAM) | [1] |

| 1 | Shift in EC50 | Decrease | Negative Allosteric Modulator (NAM) | [1] |

| 10 | Most significant shift in EC50 | Decrease | Negative Allosteric Modulator (NAM) | [1] |

Table 3: Effect of Ec2la on JWH133-Mediated p-ERK1/2 Signaling

| Ec2la Concentration (μM) | Co-administered Agonist | Effect on p-ERK1/2 Signal | Allosteric Modality | Reference |

| 10 | 1 μM JWH133 | Reduction | Negative Allosteric Modulator (NAM) | [1] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and laboratory protocols.

Detailed Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to the CB2 receptor.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CB2 receptor.

-

Harvest cells and homogenize in a buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).

-

Add varying concentrations of the orthosteric agonist (e.g., CP 55,940 or 2-AG) and/or Ec2la.

-

Pre-incubate the mixture for a defined period at 30°C.

-

Initiate the binding reaction by adding a solution containing [35S]GTPγS (typically at a final concentration of 0.1 nM) and GDP (e.g., 30 µM).

-

Incubate the reaction mixture for 60 minutes at 30°C with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

cAMP Functional Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of CB2 receptor activation.

-

Cell Culture and Plating:

-

Culture CHO-K1 cells stably expressing the human CB2 receptor in appropriate media.

-

Seed the cells into 384-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the CB2 agonist (e.g., JWH133) with or without different concentrations of Ec2la.

-

Stimulate adenylyl cyclase and, consequently, cAMP production by adding forskolin (e.g., 5 µM).

-

Incubate the plate at room temperature for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The signal is inversely proportional to the amount of cAMP produced.

-

p-ERK1/2 Signaling Assay (Western Blot)

This assay measures the phosphorylation of ERK1/2, a marker of MAPK pathway activation.

-

Cell Culture and Treatment:

-

Culture cells expressing the CB2 receptor (e.g., AtT20 cells) in appropriate media.

-

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with the CB2 agonist (e.g., JWH133) and/or Ec2la for a short period (typically 5-15 minutes).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.

-

Conclusion and Future Directions

Ec2la stands as a pivotal tool compound for probing the allosteric modulation of the CB2 receptor. Its complex, probe-dependent pharmacology underscores the necessity of a multi-assay approach to fully characterize the activity of allosteric modulators. The ability of Ec2la to exhibit both positive and negative allosteric effects depending on the cellular context and signaling pathway highlights the potential for developing highly specific therapeutics that can selectively modulate desired downstream effects while avoiding others.

Future research should focus on elucidating the precise structural basis for Ec2la's dual modulatory actions. High-resolution crystal structures of the CB2 receptor in complex with an orthosteric agonist and Ec2la would provide invaluable insights into the conformational changes that dictate its varied pharmacological profile. Furthermore, the development of Ec2la analogs with biased allosteric properties could pave the way for a new generation of sophisticated therapeutics targeting the endocannabinoid system with unprecedented precision. This technical guide serves as a foundational resource for scientists dedicated to advancing this exciting field of research.

References

The Allosteric Modulator Ec2la: A Technical Guide to its Chemical Structure, Properties, and Interaction with the Cannabinoid Receptor 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ec2la is a synthetic, small-molecule allosteric modulator of the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR) predominantly expressed in immune cells.[1][2] As a member of the 1,2-dihydro-2-oxo-pyridine-3-carboxamide derivative family, its unique chemical structure allows it to bind to an allosteric site on the CB2 receptor, distinct from the orthosteric site where endogenous cannabinoids bind. This interaction modulates the receptor's response to orthosteric ligands, exhibiting a complex pharmacology that includes both positive (PAM) and negative (NAM) allosteric modulation depending on the specific signaling pathway and cellular context.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways modulated by Ec2la. Detailed summaries of experimental protocols used to characterize this molecule are also provided, alongside structured data and visualizations to facilitate a deeper understanding for research and drug development applications.

Chemical Structure and Physicochemical Properties

Ec2la, with the IUPAC name N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide, is a synthetic compound with significant interest in the field of cannabinoid research.[4] Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C21H24BrFN2O2 | [4] |

| Molecular Weight | 435.33 g/mol | [4] |

| CAS Number | 2244579-87-9 | [4] |

| Appearance | Solid Powder | [4] |

| Purity | ≥98% by HPLC | [4] |

| Solubility | Soluble in DMSO (8.71 mg/mL) | [4] |

| SMILES | CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3 | [4] |

| InChI Key | NSGDYZCDUPSTQT-UHFFFAOYSA-N | [4] |

Mechanism of Action and Signaling Pathways

Ec2la functions as an allosteric modulator of the CB2 receptor, meaning it binds to a site topographically distinct from the orthosteric binding pocket of endogenous ligands.[5] This allosteric binding results in a conformational change in the receptor, which in turn alters the binding and/or efficacy of orthosteric agonists.[6] The pharmacological effects of Ec2la are multifaceted and context-dependent, demonstrating both positive and negative allosteric modulation.[1]

Dual Positive and Negative Allosteric Modulation

Initially, Ec2la was identified as a positive allosteric modulator (PAM) of the CB2 receptor.[4] In studies using [35S]GTPγS binding assays, Ec2la was shown to enhance the ability of agonists like CP 55,940 and 2-arachidonoylglycerol (2-AG) to stimulate G-protein coupling to the CB2 receptor.[1] However, subsequent investigations into its effects on downstream signaling pathways revealed a more complex profile.

In contrast to its PAM activity in G-protein binding, Ec2la acts as a negative allosteric modulator (NAM) in cyclic adenosine monophosphate (cAMP) accumulation assays.[1] It inhibits the forskolin-stimulated production of cAMP, a key second messenger, indicating an inhibitory effect on adenylyl cyclase activity mediated by the Gαi subunit of the G protein.[1]

Modulation of the p-ERK 1/2 Signaling Pathway

Further investigation into alternative signaling cascades revealed that Ec2la also acts as a NAM on the phosphorylated-extracellular signal-related kinase (p-ERK 1/2) pathway.[1] In the presence of the CB2 agonist JWH133, Ec2la reduces the p-ERK 1/2 signal.[1] The intricate nature of Ec2la's pharmacology is highlighted by the fact that its effects can vary depending on the specific orthosteric agonist used and the signaling pathway being examined.[2]

Signaling Pathway of Ec2la at the CB2 Receptor

Caption: Signaling pathways modulated by Ec2la at the CB2 receptor.

Experimental Protocols

The characterization of Ec2la has involved a combination of computational modeling and in vitro pharmacological assays. The following sections provide an overview of the key experimental methodologies employed.

Molecular Docking

Computational docking studies were performed to identify the putative allosteric binding site of Ec2la on the human CB2 receptor.

-

Receptor Structure: The inactive-state human CB2 crystal structure (PDB ID: 5ZTY) was utilized.

-

Ligand Preparation: The chemical structure of Ec2la was prepared for docking.

-

Docking Procedure: Molecular docking was performed to predict the binding pose of Ec2la within the identified allosteric site (SM2), which is located at the membrane-protein interface and is highly hydrophobic in nature.[1] The top-scored pose of Ec2la indicated interactions with 11 amino acid residues predominantly located in transmembrane helices 3, 4, and 5.[1]

General Workflow for In Silico and In Vitro Analysis of Ec2la

Caption: Workflow for the analysis of Ec2la's interaction with the CB2 receptor.

Site-Directed Mutagenesis

To validate the computationally predicted binding site, site-directed mutagenesis was performed to individually mutate the 11 identified amino acids to alanine.

-

Target Residues: The following amino acids in the CB2 receptor were mutated: F72, L125, L126, I129, L133, T153, I156, M157, L160, F197, and L201.

-

General Protocol:

-

Design mutagenic primers containing the desired base changes.

-

Perform PCR using a high-fidelity DNA polymerase (e.g., Phusion DNA polymerase) with a plasmid containing the wild-type CB2 receptor cDNA as a template.

-

Digest the parental, methylated DNA template with the DpnI restriction enzyme.

-

Transform the mutated plasmids into competent E. coli cells for amplification.

-

Isolate the mutated plasmids using a plasmid purification kit.

-

Cell Culture and Transfection

Chinese Hamster Ovary (CHO) cells were used for the in vitro signaling assays. Cells were cultured and transfected with plasmids encoding either the wild-type (WT) or mutant CB2 receptors.

cAMP Accumulation Assay

This assay was used to determine the effect of Ec2la on Gαi-mediated inhibition of adenylyl cyclase.

-

Principle: The assay measures the level of intracellular cAMP produced in response to stimulation.

-

General Protocol:

-

Seed CHO cells expressing WT or mutant CB2 receptors into 96-well plates.

-

Treat the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Co-treat the cells with a CB2 agonist (e.g., JWH133) and varying concentrations of Ec2la.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., LANCE cAMP assay).

-

Data is typically normalized to the response induced by forskolin alone.

-

p-ERK 1/2 Signaling Assay

This assay was performed to investigate the effect of Ec2la on an alternative G protein-dependent signaling pathway.

-

Principle: This assay quantifies the level of phosphorylated ERK 1/2, a key component of the MAPK signaling cascade.

-

General Protocol:

-

Seed CHO cells expressing WT or mutant CB2 receptors.

-

Treat the cells with a CB2 agonist (e.g., JWH133) in the presence or absence of Ec2la.

-

Lyse the cells and measure the levels of p-ERK 1/2 using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

Summary of Functional Effects

The multifaceted nature of Ec2la's interaction with the CB2 receptor is evident from its varied effects across different assays. The following table summarizes the qualitative outcomes of key experiments.

| Experimental Assay | Orthosteric Ligand | Effect of Ec2la | Modulatory Action | Reference |

| [35S]GTPγS Binding | CP 55,940, 2-AG | Enhanced agonist-stimulated binding | Positive (PAM) | [1] |

| cAMP Accumulation | JWH133 | Inhibition of forskolin-stimulated cAMP | Negative (NAM) | [1] |

| p-ERK 1/2 Signaling | JWH133 | Reduction of p-ERK 1/2 signal | Negative (NAM) | [1][2] |

Conclusion

Ec2la is a pivotal research tool for dissecting the complexities of allosteric modulation at the CB2 receptor. Its dualistic PAM and NAM activities, dependent on the specific signaling pathway being interrogated, underscore the nuanced nature of GPCR pharmacology. The identification of its putative binding site through computational modeling, coupled with validation via site-directed mutagenesis and functional assays, provides a solid foundation for the structure-based design of novel, selective CB2 allosteric modulators. Such compounds hold significant therapeutic potential for a range of immune-inflammatory and neurodegenerative disorders. Further research is warranted to fully elucidate the molecular determinants of Ec2la's signaling bias and to explore its in vivo efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. A Single Point Mutation Blocks the Entrance of Ligands to the Cannabinoid CB2 Receptor via the Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand Docking Methods to Recognize Allosteric Inhibitors for G-protein Coupled Receptors[v1] | Preprints.org [preprints.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

In Vivo Efficacy of Cannabinoid Receptor 2 Agonists in Neuropathic Pain Models: A Technical Overview

Introduction: Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Current treatment options are often inadequate and associated with dose-limiting side effects.[1] The endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), has emerged as a promising target for the development of novel analgesics for neuropathic pain, offering a potential therapeutic avenue without the psychoactive effects associated with cannabinoid receptor 1 (CB1) activation.[3] This technical guide provides an in-depth analysis of the in vivo effects of CB2 receptor agonists on neuropathic pain, with a focus on the compound FD-22a, a derivative of EC-21a, as a case study. The document is intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

The preclinical assessment of potential therapeutics for neuropathic pain relies on various animal models that mimic the symptoms of the human condition.[2] The following are detailed methodologies for key experiments cited in the evaluation of CB2 receptor agonists.

1. Animal Models of Neuropathic Pain:

-

Chronic Constriction Injury (CCI) Model: This model is routinely used to simulate chronic nerve compression in humans.[2] It involves the loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia in the affected paw.

-

Spinal Nerve Ligation (SNL) Model: In this model, the L5 and L6 spinal nerves are tightly ligated, resulting in neuropathic pain symptoms.[4] This model was used to evaluate the efficacy of the CB2 agonist AM1241.[4]

-

Chemotherapy-Induced Neuropathy (CIN) Model: Administration of chemotherapeutic agents, such as oxaliplatin, induces a peripheral neuropathy characterized by cold and mechanical hypersensitivity.[5] For instance, mice treated with oxaliplatin (2.4 mg/kg, i.p.) on a specific schedule develop neuropathic pain behaviors.[5]

-

Diabetic Neuropathy Model: This model is induced by streptozocin (STZ) injection, which destroys pancreatic beta cells, leading to hyperglycemia and subsequent development of diabetic neuropathy.[2]

2. Behavioral Assays for Pain Assessment:

-

Mechanical Allodynia: This is assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as a measure of mechanical sensitivity.

-

Thermal Hyperalgesia: The response to a thermal stimulus is measured using a radiant heat source (e.g., Hargreaves test) or a cold plate. The latency to paw withdrawal is recorded. In the cold plate test, animals are placed on a surface with a constant cold temperature (e.g., 4 ± 1 °C), and the time to the first sign of pain-related behavior (e.g., paw licking) is measured.[5]

-

Spontaneous Pain: While more challenging to assess, non-evoked clinically relevant behaviors such as changes in sleep patterns (EEG) and cognitive function can be monitored to infer spontaneous pain.[2]

3. Drug Administration:

-

Route of Administration: Test compounds can be administered through various routes, including intraperitoneal (i.p.), oral (p.o.), and intrathecal (i.t.) injections. For example, FD-22a was administered orally.[5]

-

Vehicle: The choice of vehicle for drug dissolution is crucial. For instance, FD-22a was dissolved in 1% carboxymethylcellulose for oral administration, while oxaliplatin was dissolved in a 5% glucose solution for intraperitoneal injection.[5]

-

Dosing Regimen: The dose and timing of drug administration relative to behavioral testing are critical parameters. For FD-22a, measurements were performed at multiple time points after a single oral dose.[5]

Quantitative Data on the In Vivo Effects of FD-22a

The following table summarizes the quantitative data on the antinociceptive effects of the CB2 receptor agonist FD-22a in a mouse model of oxaliplatin-induced neuropathic pain.

| Compound | Dose (mg/kg, p.o.) | Animal Model | Behavioral Assay | Time Point (post-administration) | % Antinociceptive Effect (Paw Withdrawal Latency) |

| FD-22a | 1 | Oxaliplatin-induced neuropathy | Cold Plate Test | 15 min | ~40% |

| 30 min | ~60% | ||||

| 45 min | ~55% | ||||

| 60 min | ~40% | ||||

| 75 min | ~30% | ||||

| FD-22a | 5 | Oxaliplatin-induced neuropathy | Cold Plate Test | 15 min | ~50% |

| 30 min | ~80% | ||||

| 45 min | ~90% | ||||

| 60 min | ~70% | ||||

| 75 min | ~50% | ||||

| FD-22a | 20 | Oxaliplatin-induced neuropathy | Cold Plate Test | 15 min | ~60% |

| 30 min | ~100% | ||||

| 45 min | ~100% | ||||

| 60 min | ~85% | ||||

| 75 min | ~65% |

Data extracted and synthesized from a study by Ruiu et al. (2022) in the Journal of Medicinal Chemistry.[5]

Signaling Pathways and Mechanisms of Action

The analgesic effects of CB2 receptor agonists in neuropathic pain are mediated through their interaction with specific signaling pathways. Activation of CB2 receptors, which are G-protein coupled receptors (GPCRs), can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately modulates neuronal excitability and reduces the transmission of pain signals.

The following diagrams illustrate the proposed signaling pathway for CB2 receptor agonists and a typical experimental workflow for their in vivo evaluation.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. transpharmation.com [transpharmation.com]

- 3. Scientists identify how the endocannabinoid system decreases neuropathic pain - El·lipse [ellipse.prbb.org]

- 4. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Ec2la's role in cannabinoid receptor signaling.

An In-depth Technical Guide on the Role of EC2la in Cannabinoid Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cannabinoid receptors, CB1 and CB2, are critical components of the endocannabinoid system and represent promising therapeutic targets for a multitude of pathological conditions. However, the clinical development of direct-acting orthosteric agonists has been fraught with challenges, including on-target side effects. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a more nuanced approach to receptor modulation, potentially preserving the spatiotemporal dynamics of endogenous signaling. This document provides a comprehensive technical overview of EC2la, a notable small-molecule allosteric modulator of cannabinoid receptors. We will delve into its complex pharmacology, its impact on downstream signaling cascades, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Introduction to EC2la and Cannabinoid Receptor Allostery

The cannabinoid receptors CB1 and CB2 are Class A G protein-coupled receptors (GPCRs) that are central to physiological processes, including pain perception, immune response, and neuronal function.[1] While CB1 is highly expressed in the central nervous system, CB2 is found predominantly in the periphery and on immune cells.[1][2] Both receptors primarily couple to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels.[1]

Allosteric modulators represent a sophisticated strategy for targeting GPCRs. Unlike orthosteric ligands that compete with endogenous agonists, allosteric modulators bind to a different site, inducing a conformational change that can alter the affinity and/or efficacy of the orthosteric ligand.[1][3] This can manifest as:

-

Positive Allosteric Modulation (PAM): Enhancement of orthosteric ligand effects.

-

Negative Allosteric Modulation (NAM): Attenuation of orthosteric ligand effects.

-

Neutral Allosteric Ligands (NAL): Occupancy of the allosteric site without affecting orthosteric ligand function, but blocking other allosteric modulators.[4]

EC2la was identified as the first synthetic small-molecule allosteric modulator of the CB2 receptor and has since been studied for its effects on both CB1 and CB2.[5] Its pharmacology is notably complex, exhibiting characteristics of a PAM, NAM, or even an allosteric inverse agonist depending on the specific orthosteric agonist, the receptor subtype, and the signaling pathway being assayed.[2][5][6] This "probe dependence" is a critical consideration in its characterization and therapeutic development.[4]

EC2la's Impact on Cannabinoid Receptor Signaling Pathways

EC2la modulates multiple downstream signaling pathways upon binding to cannabinoid receptors. Its effects are not uniform and demonstrate significant functional selectivity or "biased signaling," where it preferentially modulates one pathway over another.

G Protein (Gαi/o) Signaling: cAMP Pathway

The canonical signaling pathway for CB1 and CB2 receptors involves Gαi/o-mediated inhibition of adenylyl cyclase, reducing cAMP production. EC2la has been shown to modulate this pathway in a complex manner.

-

As a Positive Allosteric Modulator (PAM): In some contexts, EC2la potentiates the ability of orthosteric agonists like CP55,940 and the endocannabinoid 2-arachidonoylglycerol (2-AG) to inhibit cAMP accumulation, increasing both the potency and efficacy of the agonist. It has also been shown to enhance the binding of agonists like [³H]CP55,940.

-

As a Negative Allosteric Modulator (NAM)/Inverse Agonist: Conversely, other studies have revealed that EC2la can act as an allosteric inverse agonist at CB2, particularly in phosphoinositide hydrolysis and GIRK channel activation assays.[6] At the CB1 receptor, it can exhibit a mixed profile of an allosteric agonist and a negative allosteric modulator, depending on the assay.[6]

Caption: Fig 1. EC2la modulates the canonical Gαi/o-cAMP signaling pathway.

β-Arrestin Recruitment

Upon agonist stimulation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades.[7]

The influence of EC2la on β-arrestin recruitment is an area of active investigation. Studies on bitopic ligands derived from EC2la suggest a bias away from β-arrestin2 recruitment in favor of the G protein-dependent cAMP pathway.[8] This indicates that EC2la may stabilize a receptor conformation that is less favorable for β-arrestin interaction, a property that could be therapeutically advantageous for avoiding receptor desensitization and tolerance.

Caption: Fig 2. Overview of the β-Arrestin recruitment pathway.

Mitogen-Activated Protein Kinase (MAPK/ERK) Signaling

Activation of cannabinoid receptors can also stimulate the extracellular signal-regulated kinase (ERK) 1/2 pathway. This can occur through both G protein-dependent and β-arrestin-dependent mechanisms.[7]

EC2la's effect on this pathway again highlights its complexity. In the presence of the CB2 agonist JWH133, EC2la has been shown to act as a NAM, reducing the phosphorylation of ERK1/2 (p-ERK 1/2).[5][9] This suggests that EC2la can asymmetrically modulate signaling pathways, potentially inhibiting one cascade while enhancing another, depending on the orthosteric ligand present.[5]

Quantitative Data on EC2la's Activity

The following tables summarize the quantitative effects of EC2la reported in various assays. The precise values are highly dependent on the experimental conditions, including the cell line, receptor expression level, and the specific orthosteric agonist used.

Table 1: EC2la's Effect on Orthosteric Agonist Binding

| Receptor | Radioligand | Effect of EC2la | Observation | Reference |

| CB2 | [³H]CP55,940 | Positive Allosteric Modulator (PAM) | Significantly increased binding and prevented dissociation. | |

| CB1 | [³H]CP55,940 | Positive Allosteric Modulator (PAM) | Increased affinity. | [5] |

Table 2: EC2la's Functional Activity in Signaling Assays

| Receptor | Assay | Orthosteric Agonist | EC2la's Role | Observation | Reference |

| CB2 | [³⁵S]GTPγS Binding | CP55,940, 2-AG | PAM | Potentiated agonist-induced binding. | |

| CB2 | cAMP Inhibition | CP55,940 | PAM | Augmented inhibition, increasing potency and efficacy. | |

| CB2 | p-ERK 1/2 Signaling | JWH133 | Negative Allosteric Modulator (NAM) | Reduced the p-ERK 1/2 signal. | [5][9] |

| CB2 | Phosphoinositide Hydrolysis | - | Allosteric Inverse Agonist | Showed inverse agonist activity. | [6] |

| CB1 | Various Assays | - | Mixed Agonist/NAM | Profile depends on the specific assay used. | [6] |

Detailed Experimental Protocols

The characterization of allosteric modulators like EC2la requires a suite of specialized in vitro assays.

Radioligand Binding Assay

This assay measures the direct interaction of ligands with the receptor. To study an allosteric modulator, competition or saturation binding assays are performed in the presence and absence of the modulator.

-

Objective: To determine the effect of EC2la on the binding affinity (Kd) or maximum binding capacity (Bmax) of an orthosteric radioligand (e.g., [³H]CP55,940).

-

Materials:

-

Cell membranes prepared from cells expressing the cannabinoid receptor of interest (e.g., CHO-CB1 or HEK-CB2 cells).

-

Radiolabeled orthosteric ligand (e.g., [³H]CP55,940).

-

Non-specific binding control (unlabeled orthosteric ligand at high concentration).

-

EC2la at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Methodology:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of unlabeled orthosteric ligand (for competition assay) or varying concentrations of radioligand (for saturation assay).

-

Perform parallel incubations in the presence of a fixed concentration of EC2la.

-

Incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[10]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression (e.g., in GraphPad Prism) to determine Kd, Ki, and Bmax values. A leftward shift in the competition curve or a decrease in the Kd value in the presence of EC2la indicates positive cooperativity.

-

cAMP Accumulation Assay

This functional assay measures the consequence of Gαi/o protein activation.

-

Objective: To quantify EC2la's modulation of an orthosteric agonist's ability to inhibit adenylyl cyclase activity.

-

Materials:

-

Whole cells expressing the cannabinoid receptor (e.g., CHO-CB1).

-

Adenylyl cyclase stimulator (e.g., Forskolin).

-

Orthosteric agonist (e.g., CP55,940).

-

EC2la.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

-

Methodology:

-

Seed cells in a multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.

-

Pre-incubate cells with varying concentrations of EC2la for a defined period.

-

Add the orthosteric agonist at varying concentrations, followed immediately by a fixed concentration of Forskolin to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol.

-

Plot the agonist concentration-response curves in the absence and presence of EC2la. A leftward shift in the EC50 or an increase in the maximal inhibition indicates PAM activity.

-

β-Arrestin Recruitment Assay (e.g., PathHunter®)

This assay measures the recruitment of β-arrestin to the activated receptor, often using enzyme complementation technology.[11][12]

-

Objective: To determine if EC2la modulates agonist-induced β-arrestin recruitment to the cannabinoid receptor.

-

Materials:

-

Engineered cell line co-expressing the cannabinoid receptor fused to an enzyme fragment (e.g., ProLink™ tag) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).[13]

-

Orthosteric agonist.

-

EC2la.

-

Detection reagents containing the enzyme substrate.

-

-

Methodology:

-

Plate the engineered cells in a white, opaque 384-well plate and incubate overnight.[13]

-

Prepare serial dilutions of EC2la and the orthosteric agonist.

-

Treat the cells with the agonist in the presence or absence of EC2la.

-

Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.[14]

-

Measure the chemiluminescent signal using a plate reader. An increase in signal corresponds to increased β-arrestin recruitment.

-

Analyze dose-response curves to determine changes in agonist potency (EC50) and efficacy (Emax).

-

Caption: Fig 3. Workflow for a β-Arrestin recruitment assay.

Conclusion

EC2la is a pivotal tool compound for understanding the complexities of cannabinoid receptor allostery. Its multifaceted pharmacological profile, which varies from a PAM to a NAM and inverse agonist depending on the assay context, underscores the principle of functional selectivity and probe dependence in GPCR drug discovery.[5] The ability of EC2la to differentially modulate G protein, β-arrestin, and ERK signaling pathways offers a template for the rational design of biased allosteric modulators. Such compounds could selectively engage therapeutically beneficial signaling cascades while avoiding those that lead to adverse effects or tolerance, representing a significant advancement in the development of safer and more effective cannabinoid-based therapeutics. Further research is required to fully elucidate the structural basis of its interactions and to translate the nuanced in vitro findings into predictable in vivo outcomes.

References

- 1. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The cannabinoid CB2 receptor positive allosteric modulator EC21a exhibits complicated pharmacology in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Insights into β-arrestin/CB1 Receptor Interaction: NMR and CD Studies on Model Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. google.com [google.com]

The Pharmacokinetics and Pharmacodynamics of Ec2la: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ec2la is a positive allosteric modulator (PAM) of the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor primarily expressed in the immune system.[1] As a PAM, Ec2la enhances the activity of endogenous and exogenous CB2 receptor agonists, offering a nuanced approach to modulating the endocannabinoid system with potential therapeutic applications in inflammatory and neuropathic pain conditions.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of Ec2la, including detailed experimental methodologies and a summary of its biological effects. While specific quantitative pharmacokinetic data for Ec2la remains limited in publicly available literature, this guide also outlines the standard experimental protocols for assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of similar compounds.

Introduction

The cannabinoid receptor 2 (CB2) has emerged as a promising therapeutic target for a variety of pathologies, including chronic pain, inflammation, and neurodegenerative diseases. Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found in peripheral tissues, particularly on immune cells. This distribution makes the CB2 receptor an attractive target for drug development, with the potential to minimize centrally-mediated side effects.

Ec2la represents a novel class of compounds that do not directly activate the CB2 receptor but rather modulate its function in the presence of an orthosteric agonist.[1] This allosteric modulation can lead to a more refined and potentially safer pharmacological profile compared to direct agonists. This guide will delve into the known pharmacokinetic and pharmacodynamic properties of Ec2la, providing researchers with a foundational understanding of its mechanism of action and disposition.

Pharmacokinetics (PK)

Detailed pharmacokinetic data for Ec2la, such as its half-life, clearance, volume of distribution, and oral bioavailability, are not extensively reported in the available scientific literature. However, studies on closely related cannabinoid receptor modulators provide insights into the expected pharmacokinetic profile and the methodologies used for its assessment. A related compound, Ec21a, has been shown to have a similar distribution in both the brain and plasma, with detection for up to 12 hours following injection in animal models.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME) Data

The following table summarizes the general ADME parameters that are critical for the preclinical assessment of a drug candidate like Ec2la. The values provided are hypothetical and serve as a template for data presentation.

| Parameter | Description | Method | Expected Profile for a CNS-sparing drug |

| Absorption | |||

| Caco-2 Permeability (Papp) | Measures the rate of drug movement across a monolayer of human intestinal cells, predicting oral absorption. | Caco-2 Cell Permeability Assay | Low to moderate permeability may be desirable to limit systemic exposure. |

| Distribution | |||

| Plasma Protein Binding (% bound) | The extent to which a drug binds to proteins in the blood plasma. | Equilibrium Dialysis, Ultracentrifugation | High plasma protein binding can limit the free fraction of the drug available to exert its effects. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a drug to cross the BBB and enter the central nervous system. | In vivo microdialysis, Brain tissue concentration measurement | Low BBB penetration is desirable to avoid central side effects. |

| Metabolism | |||

| Metabolic Stability (t1/2 in microsomes) | The rate at which the drug is metabolized by liver enzymes. | Liver Microsomal Stability Assay | A moderate half-life is often sought to allow for reasonable dosing intervals. |

| Excretion | |||

| Primary Route of Elimination | The main pathway through which the drug and its metabolites are removed from the body. | Mass balance studies using radiolabeled compound | Primarily hepatic or renal clearance. |

Experimental Protocols for Pharmacokinetic Assessment

This assay is a standard in vitro method to predict the intestinal absorption of a drug.

-

Cell Culture : Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Assay Procedure :

-

The test compound (e.g., Ec2la) is added to the apical (AP) side of the monolayer.

-

Samples are collected from the basolateral (BL) side at various time points.

-

The concentration of the compound in the samples is quantified using LC-MS/MS.

-

-

Data Analysis : The apparent permeability coefficient (Papp) is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

-

Equilibrium dialysis is a common method to determine the extent of plasma protein binding.

-

Apparatus Setup : A dialysis membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

-

Equilibration : The system is incubated until equilibrium is reached between the free drug concentrations in both chambers.

-

Quantification : The concentration of the drug in both the plasma and buffer chambers is measured by LC-MS/MS.

-

Calculation : The percentage of protein binding is calculated as:

-

% Bound = [(Total Drug - Free Drug) / Total Drug] * 100

-

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

-

Incubation : The test compound is incubated with liver microsomes (containing Phase I enzymes) or hepatocytes (containing Phase I and Phase II enzymes) and NADPH as a cofactor.

-

Sampling : Aliquots are taken at different time points and the reaction is quenched.

-

Analysis : The concentration of the parent compound remaining is quantified by LC-MS/MS.

-

Data Interpretation : The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Pharmacodynamics (PD)

Ec2la functions as a positive allosteric modulator of the CB2 receptor.[1] This means it does not activate the receptor on its own but enhances the binding and/or efficacy of orthosteric agonists such as the endogenous cannabinoid 2-arachidonoylglycerol (2-AG) or synthetic agonists like CP 55,940.[1] However, some studies suggest that the effects of Ec2la can be complex and assay-dependent, with some evidence of negative allosteric modulation or even inverse agonism in certain signaling pathways.[3]

In Vitro Pharmacodynamic Data

| Assay | Endpoint | Agonist | Effect of Ec2la |

| [35S]GTPγS Binding Assay | G protein activation | CP 55,940, 2-AG | Enhances agonist-stimulated [35S]GTPγS binding[1] |

| cAMP Accumulation Assay | Inhibition of adenylyl cyclase | Forskolin | Potentiates agonist-mediated inhibition of forskolin-stimulated cAMP accumulation[2] |

| p-ERK1/2 Phosphorylation Assay | MAP kinase pathway activation | JWH133 | Has been reported to act as a negative allosteric modulator in p-ERK 1/2 signaling[3] |

In Vivo Pharmacodynamic Effects

In animal models, Ec2la has demonstrated antinociceptive effects in the context of neuropathic pain.[1] This in vivo activity supports the therapeutic potential of modulating the CB2 receptor for pain management.

Experimental Protocols for Pharmacodynamic Assessment

This functional assay measures the activation of G proteins coupled to the CB2 receptor.

-

Membrane Preparation : Membranes from cells expressing the CB2 receptor (e.g., CHO-hCB2 cells) are prepared.

-

Assay Components : The assay mixture includes cell membranes, [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, an orthosteric agonist (e.g., CP 55,940), and the test compound (Ec2la).

-

Incubation : The reaction is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit of the G protein.

-

Detection : The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis : The data is analyzed to determine the effect of Ec2la on the potency and efficacy of the orthosteric agonist.

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB2 receptor activation.

-

Cell Treatment : Cells expressing the CB2 receptor are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

-

Agonist and Modulator Addition : The cells are co-treated with a CB2 receptor agonist and Ec2la.

-

cAMP Measurement : The intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.

-

Analysis : The ability of Ec2la to enhance the agonist-induced inhibition of cAMP accumulation is determined.

This assay assesses the modulation of the MAP kinase signaling pathway.

-

Cell Stimulation : Cells expressing the CB2 receptor are treated with a CB2 agonist in the presence or absence of Ec2la.

-

Cell Lysis : After a specific incubation period, the cells are lysed to extract proteins.

-

Detection of p-ERK1/2 : The levels of phosphorylated ERK1/2 are measured by Western blotting or ELISA using an antibody specific for the phosphorylated form of the protein.

-

Interpretation : An increase or decrease in p-ERK1/2 levels in the presence of Ec2la indicates its modulatory effect on this signaling pathway.

Signaling Pathways and Experimental Workflows

CB2 Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi-coupled signaling pathway of the CB2 receptor and the modulatory role of Ec2la.

References

An In-depth Technical Guide to Ec2la (CAS No. 2244579-87-9): A Modulator of the Cannabinoid Receptor 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ec2la is a novel, synthetic small molecule that has garnered significant interest within the scientific community for its unique modulatory effects on the cannabinoid receptor 2 (CB2R). Initially identified as the first synthetic positive allosteric modulator (PAM) of CB2R, subsequent research has revealed a more complex pharmacological profile, demonstrating that Ec2la can also act as a negative allosteric modulator (NAM) depending on the specific orthosteric agonist and signaling pathway under investigation. This "biased signaling" phenomenon presents both challenges and opportunities for the development of targeted therapeutics. This technical guide provides a comprehensive overview of Ec2la, including its chemical properties, mechanism of action, and key experimental findings. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

Ec2la is a synthetic amide derivative with the following chemical and physical properties:

| Property | Value | Reference |

| CAS Number | 2244579-87-9 | [1][2][3][4] |

| Molecular Formula | C21H24BrFN2O2 | [1][2][3][4] |

| Molecular Weight | 435.33 g/mol | [1][2][3][4] |

| Canonical SMILES | CC1=C(C(N(C=C1Br)CC2=CC=C(C=C2)F)=O)NC(C3CCCCCC3)=O | [1] |

| Purity | ≥98% (HPLC) | [3][4] |

| Solubility | Soluble in DMSO (up to 20 mM) | [1][3][4] |

| Storage | Store at -20°C | [1][3][4] |

Mechanism of Action: A Biased Allosteric Modulator of CB2R

Ec2la functions as an allosteric modulator of the CB2 receptor, a G protein-coupled receptor (GPCR) primarily expressed in immune cells. Unlike orthosteric ligands that bind to the same site as the endogenous agonist, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's conformation and modulating the binding and/or efficacy of the orthosteric agonist.

Initially, Ec2la was characterized as a PAM, enhancing the binding and signaling of CB2R agonists such as CP 55,940 and the endocannabinoid 2-Arachidonylglycerol (2-AG) in [35S]GTPγS binding assays.[1][2][3][4] However, more recent studies have unveiled a nuanced, context-dependent mechanism of action. In cAMP inhibition assays, Ec2la has been shown to act as a NAM in the presence of the synthetic agonist JWH133, as well as with CP 55,940 and 2-AG.[5] Conversely, when paired with the agonist HU308, Ec2la exhibits positive allosteric effects in the same assay.[5] This probe-dependent functional selectivity, also known as biased signaling, suggests that Ec2la stabilizes different conformational states of the CB2R depending on the orthosteric ligand bound. This complex pharmacology is further highlighted by its negative allosteric effect on the p-ERK 1/2 signaling pathway when co-administered with JWH133.[5]

Signaling Pathways

The following diagrams illustrate the modulatory effects of Ec2la on CB2R signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Ec2la in various in vitro assays.

Table 1: Allosteric Modulation of Agonist-Stimulated [35S]GTPγS Binding

| Orthosteric Agonist | Ec2la Concentration | Effect on Agonist Potency (EC50) | Effect on Agonist Efficacy (Emax) | Reference |

| CP 55,940 | 1 µM | Potentiation | Increase | [4] |

| 2-AG | 1 µM | Potentiation | Increase | [4] |

Table 2: Allosteric Modulation of cAMP Production

| Orthosteric Agonist | Ec2la Concentration | Allosteric Effect | Reference |

| JWH133 | 10 µM | Negative (NAM) | [5] |

| CP 55,940 | 10 µM | Negative (NAM) | [5] |

| 2-AG | 10 µM | Negative (NAM) | [5] |

| HU308 | 10 µM | Positive (PAM) | [5] |

Table 3: Allosteric Modulation of p-ERK 1/2 Signaling

| Orthosteric Agonist | Ec2la Concentration | Allosteric Effect | Reference |

| JWH133 | 10 µM | Negative (NAM) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of Ec2la.

[35S]GTPγS Binding Assay

This assay measures the functional consequence of GPCR activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.

Materials:

-

Membranes from cells expressing CB2R (e.g., CHO-hCB2R cells)

-

[35S]GTPγS

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4

-

Orthosteric agonist (e.g., CP 55,940)

-

Ec2la

-

Scintillation cocktail

-

Glass fiber filters

Procedure:

-

Thaw cell membranes on ice.

-

Prepare assay buffer containing GDP (10 µM final concentration).

-

In a 96-well plate, add assay buffer, varying concentrations of the orthosteric agonist, and a fixed concentration of Ec2la or vehicle (DMSO).

-

Add cell membranes (20-40 µg protein per well) to the plate.

-

Initiate the binding reaction by adding [35S]GTPγS (0.1 nM final concentration).

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

Analyze data using non-linear regression to determine EC50 and Emax values.

cAMP Inhibition Assay (e.g., DiscoveRx HitHunter Assay)

This competitive immunoassay measures the inhibition of forskolin-stimulated cAMP production following CB2R activation.

Materials:

-

CHO cells stably expressing hCB2R

-

Opti-MEM

-

Fetal Bovine Serum (FBS)

-

Forskolin (FSK)

-

DiscoveRx HitHunter cAMP Assay Kit

-

Orthosteric agonist

-

Ec2la

-

Luminescence plate reader

Procedure:

-

Seed CHO-hCB2R cells (20,000 cells/well) in a 96-well plate and incubate overnight.

-

Replace the medium with cell assay buffer from the kit.

-

Co-treat cells with 10 µM FSK, varying concentrations of the orthosteric agonist, and a fixed concentration of Ec2la or vehicle.

-

Incubate at 37°C for 90 minutes.

-

Add cAMP antibody solution and cAMP working detection solutions as per the manufacturer's protocol.

-

Incubate at room temperature for 60 minutes.

-

Measure chemiluminescence using a plate reader.

-

Data are expressed as a percentage of the response to a reference agonist (e.g., CP 55,940).

p-ERK 1/2 Signaling Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2, a downstream effector of CB2R activation.

References

- 1. Frontiers | Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress [frontiersin.org]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 4. von Frey testing [bio-protocol.org]

- 5. Cold Plate Test [bio-protocol.org]

Navigating In Vitro Assays with Ec2la: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Ec2la, a positive allosteric modulator of the Cannabinoid Receptor 2 (CB2), for use in in vitro assays. This document outlines best practices for solution preparation and handling to ensure reliable and reproducible experimental outcomes.

Introduction to Ec2la

Ec2la is a valuable research tool for investigating the pharmacology of the CB2 receptor. It acts as a positive allosteric modulator, enhancing the binding and/or efficacy of orthosteric agonists at the CB2 receptor. Understanding its physicochemical properties, particularly its solubility and stability in aqueous-based assay buffers, is critical for accurate in vitro studies.

Solubility of Ec2la

Proper solubilization of Ec2la is the first step toward obtaining meaningful experimental data. While highly soluble in organic solvents, its behavior in aqueous solutions, typical for in vitro assays, requires careful consideration.

Solubility Data

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Dimethyl Sulfoxide (DMSO) | 8.71 | 20 |

| Table 1: Solubility of Ec2la in DMSO. Data sourced from Tocris Bioscience. |

Experimental Protocol for Determining Aqueous Solubility (Kinetic Method)

To ascertain the solubility of Ec2la in a specific assay buffer, a kinetic solubility assay is recommended. This method is high-throughput and mimics the conditions of many in vitro biological screens.

Objective: To determine the kinetic solubility of Ec2la in a user-defined aqueous buffer.

Materials:

-

Ec2la powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Aqueous buffer of interest (e.g., PBS, HBSS, Tris-HCl)

-

96-well microplate (UV-transparent for spectrophotometric method)

-

Plate reader or HPLC-UV system

-

Positive and negative control compounds with known solubilities

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Ec2la in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the Ec2la stock solution in DMSO in a 96-well plate.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a new 96-well plate containing the aqueous buffer of interest. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on the assay.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to occur.

-

Quantification: Determine the concentration of soluble Ec2la. This can be achieved through several methods:

-

Nephelometry: Measure the light scattering caused by precipitated particles.

-

UV-Vis Spectrophotometry: After filtering or centrifuging the plate to remove precipitate, measure the absorbance of the supernatant at the λmax of Ec2la.

-

HPLC-UV: Separate the soluble compound by filtration or centrifugation and quantify the concentration in the supernatant using a validated HPLC-UV method.

-

-

Data Analysis: The highest concentration at which no precipitate is observed is considered the kinetic solubility of Ec2la in that specific buffer.

Stability of Ec2la

The chemical stability of Ec2la in solution is paramount for the duration of an experiment. Degradation of the compound can lead to a decrease in its effective concentration and the generation of confounding byproducts.

General Considerations for Stability

While specific stability data for Ec2la is not currently available, factors that commonly affect the stability of small molecules in solution include:

-

pH: Extreme pH values can lead to hydrolysis or other degradation pathways.

-

Temperature: Elevated temperatures can accelerate degradation. Long-term storage should be at -20°C or lower.

-

Light: Exposure to UV light can cause photodegradation.

-

Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be minimized.

Experimental Protocol for Assessing Solution Stability

To evaluate the stability of Ec2la in a specific buffer, a time-course experiment can be performed.

Objective: To assess the stability of Ec2la in a specific buffer over time under defined storage conditions.

Materials:

-

Ec2la stock solution in DMSO

-

Aqueous buffer of interest

-

HPLC-UV system

-

Temperature-controlled incubator/storage unit

Methodology:

-

Solution Preparation: Prepare a solution of Ec2la in the aqueous buffer of interest at a concentration below its determined solubility limit.

-

Initial Measurement (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating HPLC-UV method to determine the initial concentration of Ec2la.

-

Storage: Store the remaining solution under the desired conditions (e.g., room temperature, 4°C, 37°C). Protect from light if necessary.

-

Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots and analyze them by HPLC-UV.

-

Data Analysis: Plot the concentration of Ec2la as a percentage of the initial concentration versus time. A significant decrease in concentration indicates instability under the tested conditions. The appearance of new peaks in the chromatogram suggests the formation of degradation products.

Ec2la and the CB2 Receptor Signaling Pathway

Ec2la modulates the signaling of the CB2 receptor, a G-protein coupled receptor (GPCR). The binding of an agonist to the CB2 receptor, potentiated by Ec2la, initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can also activate other signaling pathways, including the MAPK and PI3K/Akt pathways.

Recommendations for In Vitro Assays

-

Stock Solutions: Prepare high-concentration stock solutions of Ec2la in 100% DMSO and store them at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.

-

Working Solutions: When preparing working solutions in aqueous buffers, ensure the final DMSO concentration is low and consistent across all experimental conditions.

-

Solubility and Stability Testing: It is highly recommended to perform preliminary solubility and stability tests in your specific assay buffer before initiating large-scale experiments.

-

Data Interpretation: Be mindful that poor solubility or degradation of Ec2la can lead to inaccurate and misleading results.

This guide provides a framework for the effective use of Ec2la in in vitro settings. By carefully considering its solubility and stability, researchers can enhance the quality and reliability of their experimental data.

Unveiling the Therapeutic Potential of Ec2la Beyond the Cannabinoid Receptor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract